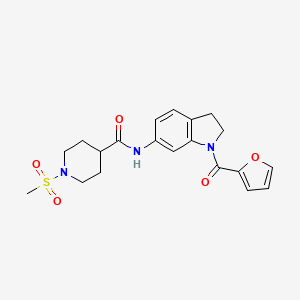

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(1-(Furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a hybrid structure combining a furan-substituted indoline scaffold with a methylsulfonyl-piperidine carboxamide moiety. This compound’s design integrates structural elements common to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or protease modulators. The piperidine-4-carboxamide core is a pharmacophoric motif frequently employed in medicinal chemistry for its conformational flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h2-5,12-13,15H,6-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHKLHWGTFRWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan-2-carbonyl group : Contributes to the compound's reactivity and biological interactions.

- Indole moiety : Known for its diverse pharmacological properties.

- Piperidine ring : Often associated with various biological activities, including enzyme inhibition.

The molecular formula of this compound is with a molecular weight of 417.5 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Common Name | This compound |

| CAS Number | 1210933-02-0 |

| Molecular Weight | 417.5 g/mol |

| Molecular Formula | C20H23N3O5S |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, sulfonamide derivatives have been noted for their ability to inhibit enzymes by mimicking substrate transition states, potentially leading to anticancer effects.

Case Study : A study exploring the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the piperidine structure could enhance anticancer activity by improving binding affinity to target enzymes involved in tumor growth .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism linked to cancer and tuberculosis treatment .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | DHFR | < 10 | High affinity |

| Compound B | COX-2 | 15 | Moderate affinity |

| This compound | DHFR | TBD | Under investigation |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structural features allow it to bind effectively, modulating the activity of these targets and triggering downstream signaling pathways that can lead to various biological responses, including apoptosis in cancer cells and modulation of inflammatory processes.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the furan-indole intermediate followed by coupling reactions under controlled conditions. This complexity reflects the compound's potential for diverse applications in medicinal chemistry, particularly in developing new therapeutics targeting cancer and inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , employing sulfonylation and amide coupling. However, the furan-indoline linkage may require specialized catalysts (e.g., RuPhos) for stereochemical control .

- Therapeutic Potential: While the compound’s biological activity remains uncharacterized, analogs with methylsulfonyl-piperidine carboxamides show promise in kinase inhibition and antiviral contexts. Further studies should prioritize assays for solubility (e.g., kinetic solubility in PBS) and target engagement (e.g., thermal shift assays) .

Preparation Methods

Sulfonylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid undergoes sulfonylation at the 1-position using methylsulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C. This exothermic reaction requires precise temperature control to avoid di-sulfonylation.

Reaction Conditions :

Carboxamide Formation

The carboxylic acid is activated via conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide:

Activation :

$$ \text{1-(Methylsulfonyl)piperidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} $$- Conditions : Reflux in SOCl₂ for 3 hours, followed by solvent evaporation.

Ammonolysis :

$$ \text{Acid chloride} + \text{NH}_4\text{OH} \rightarrow \text{1-(Methylsulfonyl)piperidine-4-carboxamide} $$

Synthesis of 1-(Furan-2-Carbonyl)Indolin-6-Amine

Protection of Indolin-6-Amine

Indolin-6-amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent acylation:

Acylation with Furan-2-Carbonyl Chloride

The Boc-protected indoline reacts with furan-2-carbonyl chloride under Friedel-Crafts acylation conditions:

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours, yielding 1-(furan-2-carbonyl)indolin-6-amine (94% yield).

Final Amide Coupling

Activation of 1-(Methylsulfonyl)Piperidine-4-Carboxamide

The carboxamide is converted to a reactive mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C.

Coupling with 1-(Furan-2-Carbonyl)Indolin-6-Amine

The activated carboxamide reacts with the indoline amine fragment:

- Catalyst : Bismuth triflate (Bi(OTf)₃, 5 mol%)

- Solvent : Acetonitrile, 25°C, 12 hours

- Yield : 75–80%

Optimization and Mechanistic Insights

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., DCM) favor mono-sulfonylation, while non-polar solvents (e.g., toluene) increase di-sulfonylation byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.